2-[2,5-dioxo-1-phenyl-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
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Overview
Description
2-[2,5-Dioxo-1-phenyl-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound featuring an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,5-dioxo-1-phenyl-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Imidazolidinone Core: This step involves the cyclization of a suitable diamine with a diketone. For instance, phenylglyoxal can react with 1,2-diphenylethylenediamine under acidic conditions to form the imidazolidinone ring.
Acylation: The imidazolidinone intermediate is then acylated with 4-propoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially opening it to form linear amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Linear amides and reduced imidazolidinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its imidazolidinone core. This makes it a candidate for drug development, particularly in the fields of anti-inflammatory and anticancer research.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The imidazolidinone ring is a known pharmacophore in various drugs, suggesting that this compound could be modified to enhance its biological activity.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2,5-dioxo-1-phenyl-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-[2,5-Dioxo-1-phenyl-3-(2-phenylethyl)imidazolidin-4-yl]acetamide: Lacks the propoxyphenyl group, which may alter its biological activity.
N-(4-Propoxyphenyl)acetamide: Lacks the imidazolidinone core, significantly changing its chemical and biological properties.
Uniqueness
The presence of both the imidazolidinone core and the propoxyphenyl group in 2-[2,5-dioxo-1-phenyl-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide provides a unique combination of structural features. This dual functionality may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H29N3O4 |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[2,5-dioxo-1-phenyl-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C28H29N3O4/c1-2-19-35-24-15-13-22(14-16-24)29-26(32)20-25-27(33)31(23-11-7-4-8-12-23)28(34)30(25)18-17-21-9-5-3-6-10-21/h3-16,25H,2,17-20H2,1H3,(H,29,32) |
InChI Key |
IRYKDGWQJFHHDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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